2-Bromobenzylmagnesium bromide

Übersicht

Beschreibung

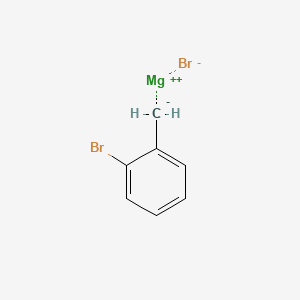

- 2-Bromobenzylmagnesium bromide is a chemical compound with the molecular formula C7H6Br2Mg .

- It is commonly used in organic synthesis, particularly as a Grignard reagent.

- The compound is a solution in diethyl ether, typically at a concentration of 0.25 M .

Synthesis Analysis

- 2-Bromobenzylmagnesium bromide is synthesized through the reaction of 2-bromotoluene with magnesium in anhydrous diethyl ether.

- The Grignard reaction forms the carbon-magnesium bond, resulting in the desired product.

Molecular Structure Analysis

- The compound consists of a benzyl group (C6H5CH2-) with a bromine atom attached to the benzene ring.

- The magnesium atom is bonded to the benzyl carbon.

Chemical Reactions Analysis

- 2-Bromobenzylmagnesium bromide is primarily used as a nucleophile in various organic reactions.

- It can participate in Grignard reactions, nucleophilic substitutions, and other synthetic transformations.

Physical And Chemical Properties Analysis

- Appearance : Clear yellow to brown solution.

- Boiling Point : Approximately 34.6°C .

- Density : 0.770 g/mL at 25°C .

- Safety Hazards : Extremely flammable, harmful if swallowed, causes skin burns, and may cause drowsiness or dizziness.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

-

Scientific Field: Physical Chemistry

- Application : It has been used in studies of bromination rates and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution .

- Method of Application : The bromination of these compounds was studied under a variety of solution conditions, including variations in parameters such as [Cl–], [Br–], and pH .

- Results or Outcomes : The study found that the structure of the substituent has a significant effect on bromination rates .

-

Scientific Field: Photochemistry

- Application : It has been used in the development of photochemical benzylic brominations .

- Method of Application : The bromination was carried out using a NaBrO3/HBr bromine generator in continuous flow mode .

- Results or Outcomes : The optimized bromine generator enabled highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor .

Zukünftige Richtungen

- Further research could explore its applications in organic synthesis, potential modifications, and optimization of reaction conditions.

Eigenschaften

IUPAC Name |

magnesium;1-bromo-2-methanidylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAWDDBPRRNVDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Br.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)